Physicochemical Distinction: Predicted Density and Molecular Weight Relative to 6-Methyl Regioisomer
The target compound exhibits a predicted density of 1.29±0.1 g/cm³, a parameter relevant for formulation development and solubility prediction . Its molecular weight is 213.24 g/mol (C₁₂H₁₁N₃O). The 6-methyl regioisomer (CAS 478049-22-8), in contrast, possesses an identical molecular weight (213.24 g/mol) but differs in the position of the methyl substituent on the imidazo[1,2-a]pyridine ring . These positional isomers can be distinguished analytically via chromatographic retention time differences or distinct NMR spectral patterns, though direct comparative analytical data for these specific compounds is not publicly available [1].
| Evidence Dimension | Predicted density (g/cm³) |
|---|---|
| Target Compound Data | 1.29±0.1 |
| Comparator Or Baseline | 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine (CAS 478049-22-8) — density not reported in accessible sources |
| Quantified Difference | Not quantifiable from available data |
| Conditions | ACD/Labs Percepta Platform predicted value at 20°C, 760 Torr |
Why This Matters
This predicted density value enables procurement specialists and formulation scientists to distinguish the 7-methyl regioisomer from its 6-methyl counterpart in pre-formulation assessments and supports analytical method development for identity confirmation.
- [1] Rajanarendar E, Reddy KG, Krishna SR, Srinivas M. A Facile One‐pot Synthesis of Highly Functionalized Isoxazolyl Imidazo[1,2‐a] Pyridines Through CuI‐Promoted Cyclization. J Heterocycl Chem. 2015;52(3):660-668. View Source
